molecular formula C9H11N5O2 B1414552 N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide CAS No. 1428139-61-0

N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

Cat. No.: B1414552
CAS No.: 1428139-61-0
M. Wt: 221.22 g/mol
InChI Key: PKPZWJJIRSIMLW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is a synthetic organic compound characterized by its unique imidazo[1,2-b][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide typically involves the following steps:

    Formation of the Imidazo[1,2-b][1,2,4]triazole Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include hydrazine derivatives and formamide.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Acetylation: The final step involves the acetylation of the intermediate to form the acetamide group, typically using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.

    Reduction: Reduction reactions can target the imidazo[1,2-b][1,2,4]triazole core, potentially converting it to dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Cyclopropyl ketones, carboxylic acids.

    Reduction: Dihydro or tetrahydro derivatives of the imidazo[1,2-b][1,2,4]triazole core.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemistry

In chemistry, N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its imidazo[1,2-b][1,2,4]triazole core is known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medically, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antiviral, or anticancer properties, depending on its interaction with specific molecular targets.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-b][1,2,4]triazole core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide: Unique due to its specific substitution pattern and cyclopropyl group.

    N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-a][1,2,4]triazol-6-yl)acetamide: Similar core structure but different substitution pattern.

    N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-c][1,2,4]triazol-6-yl)acetamide: Different ring fusion, leading to distinct properties.

Uniqueness

This compound stands out due to its specific substitution pattern and the presence of the cyclopropyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-2-(5-oxo-4,6-dihydroimidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c15-7(12-5-1-2-5)3-6-8(16)13-9-10-4-11-14(6)9/h4-6H,1-3H2,(H,12,15)(H,10,11,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKPZWJJIRSIMLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2C(=O)NC3=NC=NN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801136894
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-cyclopropyl-5,6-dihydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1428139-61-0
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-cyclopropyl-5,6-dihydro-5-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1428139-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Imidazo[1,2-b][1,2,4]triazole-6-acetamide, N-cyclopropyl-5,6-dihydro-5-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801136894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide
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N-cyclopropyl-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide

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